molecular formula C12H21NO3 B6221577 tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2758001-24-8

tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B6221577
CAS No.: 2758001-24-8
M. Wt: 227.3
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Description

tert-Butyl 1-(hydroxymethyl)-2-azaspiro[33]heptane-2-carboxylate is a complex organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by functional group modifications to introduce the tert-butyl ester and hydroxymethyl groups. Reaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its spirocyclic structure is of particular interest for the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart rigidity and stability to polymers or other materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with different functional groups or ring sizes. Examples include:

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate

Uniqueness

What sets tert-butyl 1-(hydroxymethyl)-2-azaspiro[33]heptane-2-carboxylate apart is its specific combination of functional groups and spirocyclic structure

Properties

CAS No.

2758001-24-8

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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